N-(6-Bromothiazolo[5,4-b]pyridin-2-yl)benzamide is a compound that belongs to the class of thiazolo[5,4-b]pyridine derivatives. These compounds have garnered attention due to their potential biological activities, including anti-tubercular and anti-diabetic properties. The specific structure of N-(6-Bromothiazolo[5,4-b]pyridin-2-yl)benzamide includes a bromine atom at the 6-position of the thiazolo[5,4-b]pyridine ring and a benzamide moiety, which may enhance its pharmacological profile.
This compound can be synthesized through various chemical reactions involving thiazolo[5,4-b]pyridine intermediates. Thiazolo[5,4-b]pyridines are classified as heterocyclic compounds containing nitrogen and sulfur in their ring structure. They are often explored for their medicinal properties, particularly in the context of developing new therapeutic agents.
The synthesis of N-(6-Bromothiazolo[5,4-b]pyridin-2-yl)benzamide typically involves several steps:
The synthetic route involves careful control of reaction conditions such as temperature and solvent choice to optimize yield and purity. For example, reactions may be conducted in acetic acid at elevated temperatures to facilitate the formation of desired products with moderate yields.
The molecular structure of N-(6-Bromothiazolo[5,4-b]pyridin-2-yl)benzamide features:
The compound's molecular formula can be represented as . The molecular weight is approximately 304.18 g/mol. Structural characterization can be performed using techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry.
N-(6-Bromothiazolo[5,4-b]pyridin-2-yl)benzamide can participate in various chemical reactions:
The reactivity of this compound largely depends on the electronic properties imparted by both the thiazole and benzamide moieties, making it a versatile intermediate in organic synthesis.
The mechanism of action for compounds like N-(6-Bromothiazolo[5,4-b]pyridin-2-yl)benzamide is often linked to their interaction with biological targets such as enzymes or receptors involved in disease processes. For instance:
Studies have indicated that derivatives of thiazolo[5,4-b]pyridines can exhibit significant biological activity with IC50 values ranging from low micromolar concentrations against various pathogens.
N-(6-Bromothiazolo[5,4-b]pyridin-2-yl)benzamide has potential applications in:
The thiazolo[5,4-b]pyridine scaffold is prioritized in kinase inhibitor design due to its capacity for type II binding mode stabilization. This tricyclic system locks kinases like JAK2 in an inactive "DFG-out" conformation, suppressing trans-phosphorylation and overcoming resistance to type I inhibitors. In JAK2-dependent malignancies (e.g., polycythemia vera, CRLF2-rearranged B-ALL), this scaffold achieves sub-micromolar biochemical potency by exploiting a hydrophobic allosteric pocket adjacent to the ATP-binding site [1].
Key Design Innovations:
Table 1: Structure-Activity Relationships of Thiazolo[5,4-b]pyridine Analogues
Compound | Core Structure | R₁ Group | Biochemical IC₅₀ (JAK2) | Cellular pSTAT5 IC₅₀ |
---|---|---|---|---|
HG7-150-01 | Thiazolo[5,4-b]pyridine | H | 120 nM | 850 nM |
YLIU-4-105-1 | Imidazo[1,2-b]pyridazine | 4-Methylpiperazin-1-yl | 18 nM | 210 nM |
MFH-5-191-1 | Imidazo[1,2-a]pyridine | Cyclopropyl | 9 nM | 95 nM |
Synthesis of N-(6-bromothiazolo[5,4-b]pyridin-2-yl)benzamide relies on sequential functionalization of the thiazolopyridine core. The 6-bromo derivative is essential for cross-coupling reactions that install pharmacophores influencing kinase selectivity and metabolic stability [2] [9].
Synthetic Route:1. Bromination of Thiazolo[5,4-b]pyridine:- Electrophilic bromination of thiazolo[5,4-b]pyridine using bromine in acetic acid yields 6-bromothiazolo[5,4-b]pyridine. This intermediate (PubChem CID: 51063942) exhibits regioselectivity due to electron deficiency at C6 [2].2. Amidation of 2-Aminothiazole Precursor:- Condensation of 2-amino-6-bromothiazolo[5,4-b]pyridine with benzoyl chloride in acetonitrile, catalyzed by HOBt/EDC, forms the title compound. Microwave-assisted coupling (100°C, 30 min) elevates yields to >85% by suppressing racemization [9].
Table 2: Critical Intermediates in the Synthesis Pathway
Intermediate | Role | Key Reaction Conditions |
---|---|---|
6-Bromothiazolo[5,4-b]pyridine | Electrophilic coupling site | Br₂/AcOH, 80°C, 4 h |
2-Amino-6-bromothiazolo[5,4-b]pyridine | Nucleophile for benzamide formation | NH₄OH/Fe₂(SO₄)₃, reflux, 12 h |
Benzoyl chloride | Acylating agent | HOBt/EDC, CH₃CN, rt, 24 h |
Analytical Validation:
Cyclopropanecarboxamide derivatives (e.g., MFH-6-7-1) exemplify strategic hinge-binding motifs in thiazolo[5,4-b]pyridine inhibitors. The compact cyclopropyl ring induces torsional constraint, optimizing vector alignment with the kinase hinge region [1].
Binding Mode Analysis:
Core heterocycle selection profoundly influences inhibitor pharmacodynamics. Thiazolo[5,4-b]pyridine and imidazo[1,2-a]pyridine represent divergent strategies for kinase targeting:
Table 3: Core Heterocycle Comparison in Kinase Inhibitor Design
Parameter | Thiazolo[5,4-b]pyridine | Imidazo[1,2-a]pyridine |
---|---|---|
Electron Density | π-Deficient | π-Excessive |
H-Bond Acceptor Capacity | Moderate (N1, S) | High (N1, N3) |
Target Applications | JAK2, IKK2 | VEGFR-2, p38 MAPK |
Metabolic Stability | t₁/₂ > 6 h (human microsomes) | t₁/₂ < 2 h (CYP3A4 susceptibility) |
Synthetic Accessibility | Moderate (requires bromination) | High (one-pot Groebke-Blackburn) |
Key Distinctions:
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4